
Prop-2-en-1-yl hepta-2,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl hepta-2,6-dienoate is an organic compound with the molecular formula C10H14O2 It is a type of ester formed from the reaction between an alcohol and a carboxylic acid This compound is known for its unique chemical structure, which includes both an allyl group and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl hepta-2,6-dienoate can be synthesized through the esterification reaction between prop-2-en-1-ol (allyl alcohol) and hepta-2,6-dienoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl hepta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hepta-2,6-dienoic acid or its aldehyde derivative.
Reduction: Formation of prop-2-en-1-ol.
Substitution: Formation of substituted allyl derivatives.
Applications De Recherche Scientifique
Prop-2-en-1-yl hepta-2,6-dienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of prop-2-en-1-yl hepta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the allyl group and the conjugated diene system, which can participate in various chemical reactions. These interactions can modulate biological processes and contribute to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-yl heptanoate: Similar ester structure but lacks the conjugated diene system.
Hepta-2,6-dienoic acid: Contains the conjugated diene system but lacks the ester group.
Prop-2-en-1-ol: Contains the allyl group but lacks the ester and diene functionalities.
Uniqueness
Prop-2-en-1-yl hepta-2,6-dienoate is unique due to the combination of the allyl group and the conjugated diene system in its structure
Propriétés
Numéro CAS |
66242-01-1 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
prop-2-enyl hepta-2,6-dienoate |
InChI |
InChI=1S/C10H14O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-4,7-8H,1-2,5-6,9H2 |
Clé InChI |
ISCBKQOCQRFVKZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC=CC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


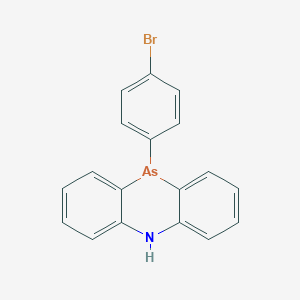

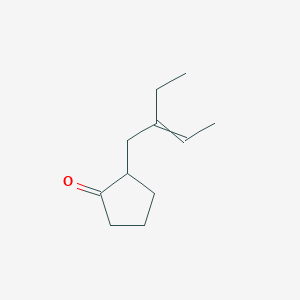
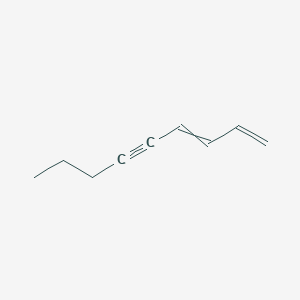

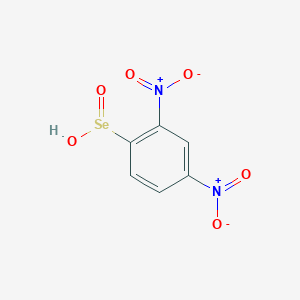
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)

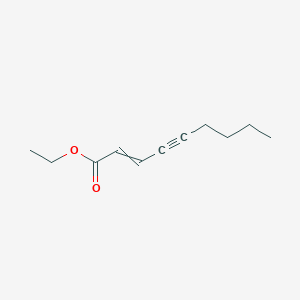
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)
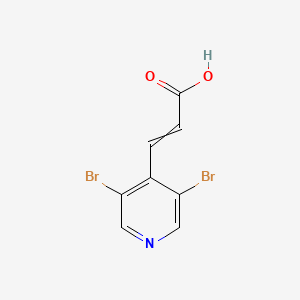
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)

